An In-Depth Technical Guide to 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic Acid
An In-Depth Technical Guide to 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid. This compound, a derivative of butanoic acid, holds significance for researchers in medicinal chemistry and drug development due to its structural features, which are amenable to further chemical modifications. This document details the probable synthetic methodology, predicted physicochemical properties, and explores its potential as a scaffold in the design of novel therapeutic agents.
Introduction
4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid is a keto-carboxylic acid with a molecular structure that combines a chlorophenyl group, a ketone, and a carboxylic acid moiety with a dimethyl-substituted aliphatic chain. The presence of these functional groups provides multiple points for chemical derivatization, making it an attractive building block in the synthesis of more complex molecules with potential pharmacological activity. The chlorophenyl group can influence the molecule's lipophilicity and binding interactions with biological targets, while the carboxylic acid and ketone functionalities offer versatile handles for amide bond formation, esterification, and other transformations. This guide aims to consolidate the available information on this compound and provide a scientific foundation for its further investigation and utilization in research and development.
Chemical and Physical Properties
Structural Information
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃ClO₃ | [1] |
| Molecular Weight | 240.68 g/mol | [1] |
| IUPAC Name | 4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid | [1] |
| CAS Number | Not explicitly assigned. A related compound, 4-(4-chlorophenyl)-2-methyl-4-oxobutanoic acid, has the CAS number 52240-20-7.[2] | N/A |
| Canonical SMILES | CC(C)(CC(=O)C1=CC=C(C=C1)Cl)C(=O)O | [1] |
| InChI Key | RREJHOGJJSEUIQ-UHFFFAOYSA-N | [1] |
Predicted Physicochemical Properties
The following properties are predicted using computational models and provide an estimation of the compound's behavior.
| Property | Predicted Value | Source |
| XLogP3 | 2.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 240.055321 g/mol | [1] |
| Monoisotopic Mass | 240.055321 g/mol | [1] |
| Topological Polar Surface Area | 54.4 Ų | [1] |
| Heavy Atom Count | 16 | [1] |
Synthesis and Purification
The synthesis of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid is anticipated to proceed via a Friedel-Crafts acylation reaction. This well-established method is widely used for the synthesis of aryl ketones.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most plausible synthetic route involves the reaction of chlorobenzene with 2,2-dimethylsuccinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[3][4][5][6][7]
Caption: Proposed synthesis of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid via Friedel-Crafts acylation.
Causality behind Experimental Choices:
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Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid required to activate the 2,2-dimethylsuccinic anhydride, forming a highly electrophilic acylium ion intermediate. This intermediate is then susceptible to attack by the electron-rich aromatic ring of chlorobenzene.
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Inert Solvent: An inert solvent such as carbon disulfide (CS₂) or nitrobenzene is typically used to facilitate the reaction while not participating in it. The choice of solvent can influence the reaction rate and isomer distribution.
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Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as the Lewis acid catalyst is highly moisture-sensitive and will be deactivated by water.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary to achieve optimal yield and purity.
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is assembled.
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Reagent Addition: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and a suitable inert solvent (e.g., carbon disulfide). The mixture is cooled to 0-5 °C in an ice bath. A solution of 2,2-dimethylsuccinic anhydride (1.0 equivalent) and chlorobenzene (1.0 equivalent) in the same inert solvent is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 2-4 hours). The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).
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Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis and purification of the target compound.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the chlorophenyl ring, likely as two doublets in the region of 7.5-8.0 ppm. The methylene protons adjacent to the ketone would appear as a singlet around 3.0-3.5 ppm. The two methyl groups at the 2-position would give a characteristic singlet at approximately 1.2-1.5 ppm. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield (>10 ppm).
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¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbons of the ketone and carboxylic acid (in the range of 170-200 ppm). The aromatic carbons would appear between 120-140 ppm. The quaternary carbon at the 2-position and the methyl carbons would be observed in the aliphatic region.
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IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹). Two distinct C=O stretching bands would be present, one for the ketone (~1680-1700 cm⁻¹) and one for the carboxylic acid (~1700-1725 cm⁻¹). C-Cl stretching vibrations would be observed in the fingerprint region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage adjacent to the ketone.
Potential Applications in Drug Development
Substituted butanoic acid derivatives are known to possess a wide range of biological activities.[8][9][10] The structural motifs present in 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid suggest its potential as a scaffold for the development of novel therapeutic agents.
Rationale for Pharmacological Interest
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Scaffold for Library Synthesis: The carboxylic acid functionality can be readily converted to amides, esters, and other derivatives, allowing for the rapid generation of a library of compounds for high-throughput screening.
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Enzyme Inhibition: The keto-acid moiety is a common feature in inhibitors of various enzymes. For instance, derivatives of 4-oxo-butanoic acid have been investigated as inhibitors of enzymes like glycolic acid oxidase.
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Modulation of Biological Pathways: The overall structure could serve as a starting point for the design of molecules that modulate specific biological pathways implicated in disease. For example, related 4-oxobutanoic acid derivatives have been explored for their potential antiviral and anti-inflammatory activities.[8][9]
Sources
- 1. PubChemLite - 4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid (C12H13ClO3) [pubchemlite.lcsb.uni.lu]
- 2. 4-(4-CHLOROPHENYL)-2-METHYL-4-OXOBUTANOIC ACID | CAS 52240-20-7 [matrix-fine-chemicals.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. elib.bsu.by [elib.bsu.by]
- 10. researchgate.net [researchgate.net]
